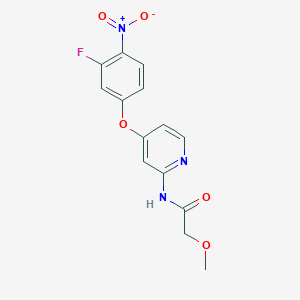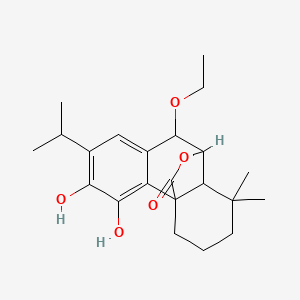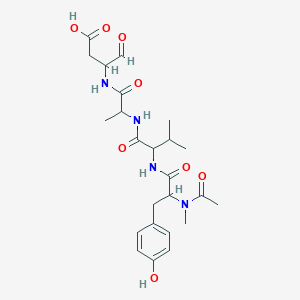
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, a nitrophenoxy group, and a methoxyacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Nitration: Introduction of a nitro group to a fluorophenol derivative.
Etherification: Formation of the phenoxy linkage by reacting the nitrofluorophenol with a pyridine derivative.
Amidation: Coupling of the resulting intermediate with methoxyacetic acid or its derivatives under appropriate conditions to form the final amide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of methoxyacetic acid and the corresponding amine.
科学研究应用
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Chemical Biology: As a probe to study biological processes involving its molecular targets.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-chloroacetamide: Similar structure with a chloroacetamide moiety instead of methoxyacetamide.
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-ethoxyacetamide: Similar structure with an ethoxyacetamide moiety.
Uniqueness
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C14H12FN3O5 |
|---|---|
分子量 |
321.26 g/mol |
IUPAC 名称 |
N-[4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C14H12FN3O5/c1-22-8-14(19)17-13-7-10(4-5-16-13)23-9-2-3-12(18(20)21)11(15)6-9/h2-7H,8H2,1H3,(H,16,17,19) |
InChI 键 |
IYZVTNJFPJFISC-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)NC1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)






![4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12105035.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)



